N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

Description

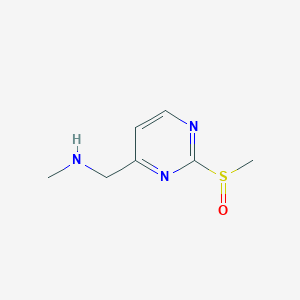

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

N-methyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C7H11N3OS/c1-8-5-6-3-4-9-7(10-6)12(2)11/h3-4,8H,5H2,1-2H3 |

InChI Key |

KVNJUTCBGNZYCQ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=NC(=NC=C1)S(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves several steps. One common synthetic route includes the reaction of 2-chloropyrimidine with methylsulfinylmethane under specific conditions to introduce the methylsulfinyl group. This intermediate is then reacted with N-methylmethanamine to form the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylsulfinyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

Synthesis of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine

The synthesis of this compound typically involves multi-step processes that include the formation of key intermediates. For instance, the precursor 1-(2-(methylthio)pyrimidin-4-yl) derivatives can be synthesized through reactions involving pyrimidine derivatives and methylating agents. The methylsulfinyl group is introduced via oxidation of the corresponding methylthio compound, which is crucial for enhancing the biological activity of the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.

Key Findings:

- Inhibition of Tumor Growth: In vivo studies demonstrated that treatment with this compound resulted in reduced tumor sizes in murine models.

- Mechanism of Action: The mechanism involves the activation of apoptotic pathways through p53 stabilization, leading to increased cell death in cancerous tissues.

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Studies have shown that it possesses activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Activity Data:

| Activity Type | Target Organism | IC50 (µg/mL) | Comments |

|---|---|---|---|

| Antibacterial | E. coli | 25 | Moderate activity observed |

| Antifungal | C. albicans | 15 | Effective against resistant strains |

Case Study 1: Cancer Therapeutics

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated a dose-dependent reduction in cell viability, particularly in breast and lung cancer cell lines. The study concluded that the compound’s ability to induce apoptosis was mediated by the upregulation of p53 protein levels.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of this compound against common pathogens. The study utilized both disk diffusion and broth microdilution methods to evaluate its effectiveness. The results highlighted its potential as a novel antimicrobial agent, especially against drug-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The exact molecular pathways involved are still under investigation, but it is believed to affect signaling pathways such as the ERK signaling pathway .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The table below compares N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine with structurally related compounds from the literature:

Physicochemical Properties

- Polarity : The methylsulfinyl group in the target compound increases polarity compared to methylthio analogs (e.g., logP reduction by ~0.5 units) but is less polar than sulfonyl derivatives .

- Solubility : The free base form is moderately soluble in organic solvents (e.g., DCM, EtOAc), while hydrochloride salts (e.g., ) improve aqueous solubility.

- Stability : Sulfoxides are prone to oxidation under harsh conditions, unlike thioethers or sulfonamides .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

N-Methyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine, with the CAS number 1823930-80-8, is a compound characterized by a pyrimidine core and a methylsulfinyl group. Its molecular formula is C₇H₁₁N₃OS, and it has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃OS |

| Molecular Weight | 185.25 g/mol |

| Structure | Pyrimidine ring with methylsulfinyl substitution |

Biological Activity Overview

Research indicates that compounds containing pyrimidine rings exhibit significant biological activities. Specifically, this compound has been investigated for its role as an enzyme inhibitor and its interactions with various biological targets.

Antimicrobial Activity

Pyrimidine derivatives have shown promise in antimicrobial applications. In vitro studies suggest that this compound exhibits activity against certain bacterial strains, although specific data on its effectiveness compared to established antibiotics is limited.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast and lung cancer cells .

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB activation, which are critical in chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Kinase Inhibition : The compound has shown potential in inhibiting certain kinases involved in cancer signaling pathways.

- G-protein-coupled Receptors (GPCRs) : Interaction studies indicate that it may modulate GPCR activity, which is crucial in various metabolic disorders.

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Anticancer Activity : A recent study synthesized this compound alongside related pyrimidines and evaluated their anticancer efficacy using MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. Results indicated significant growth inhibition at concentrations as low as 10 µM .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers, suggesting potential therapeutic benefits in inflammatory diseases .

Q & A

Basic Question

- NMR Spectroscopy : H and C NMR are essential for verifying the methylsulfinyl group (δ ~2.7–3.1 ppm for S=O adjacent protons) and the pyrimidine ring protons (δ ~8.0–8.5 ppm) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for confirming stereochemistry of the sulfinyl group. Twinned data may require integration with OLEX2 or similar software .

How can researchers address contradictions in spectral data during structural elucidation?

Advanced Question

Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects like restricted rotation of the sulfinyl group. Use variable-temperature NMR to probe conformational exchange. For crystallographic ambiguities, refine data using SHELXL’s TWIN/BASF commands to model twinning or disorder .

What methodologies are effective for studying the compound’s interaction with biological targets?

Advanced Question

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-receptor interactions.

- Cellular Assays : Use fluorescence-based probes (e.g., Ca flux assays) to evaluate functional activity in live cells, as seen in riboswitch-targeting analogs .

How does the methylsulfinyl group influence structure-activity relationships (SAR) compared to sulfone or sulfide analogs?

Advanced Question

The sulfinyl group’s chirality and polarity enhance hydrogen-bonding capacity, critical for target engagement. Compare with sulfone (more electron-withdrawing) or sulfide (less polar) analogs via:

- Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., monoamine oxidases).

- Pharmacokinetic Studies : Assess logP and solubility to correlate sulfinyl effects with bioavailability .

What strategies are recommended for resolving stereochemistry of the sulfinyl group?

Advanced Question

- Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane/IPA mobile phases.

- Circular Dichroism (CD) : Compare experimental spectra with density functional theory (DFT)-predicted curves for enantiomers .

How can researchers mitigate hygroscopicity during storage and handling?

Advanced Question

Store under inert gas (argon) in sealed vials with molecular sieves. For synthesis, use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions in gloveboxes to prevent hydrolysis of the sulfinyl group .

What analytical techniques are suitable for identifying synthetic byproducts?

Advanced Question

- LC-MS/MS : Detect low-abundance impurities using high-resolution mass spectrometry (HRMS) in positive ion mode.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or oxidation byproducts .

How can computational modeling guide the design of derivatives with improved potency?

Advanced Question

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to identify stable binding conformations.

- QSAR Models : Train on datasets of pyrimidine analogs to predict bioactivity based on substituent electronegativity or steric bulk .

What experimental approaches validate the compound’s role as a protease or kinase inhibitor?

Advanced Question

- Kinase Profiling Panels : Use Eurofins KinaseProfiler™ to screen against 100+ kinases.

- Fluorogenic Substrates : Monitor enzyme inhibition via cleavage of substrates like FITC-casein in real-time assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.